1,3-Bis(5-bromo-4-hexylthiophen-2-YL)propane-1,3-dione
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Overview
Description
1,3-Bis(5-bromo-4-hexylthiophen-2-yl)propane-1,3-dione is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in organic electronics due to their excellent conductive and optical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-bromo-4-hexylthiophen-2-yl)propane-1,3-dione typically involves the bromination of 4-hexylthiophene followed by a coupling reaction with propane-1,3-dione. The reaction conditions often require the use of a catalyst such as palladium or nickel to facilitate the coupling process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(5-bromo-4-hexylthiophen-2-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of organometallic reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1,3-Bis(5-bromo-4-hexylthiophen-2-yl)propane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of conjugated polymers and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 1,3-Bis(5-bromo-4-hexylthiophen-2-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings contribute to its electronic properties, allowing it to participate in electron transfer processes. The bromine atoms can also engage in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(5-bromo-2-thienyl)-5,7-bis(2-ethylhexyl)-4H,8H-benzo[1,2-c4,5-c’]dithiophene-4,8-dione: A strong electron-accepting molecule used in non-fullerene polymeric solar cells.
4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole: Another thiophene derivative with applications in organic electronics.
Uniqueness
1,3-Bis(5-bromo-4-hexylthiophen-2-yl)propane-1,3-dione is unique due to its specific substitution pattern and the presence of hexyl groups, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics and materials science .
Properties
CAS No. |
832732-82-8 |
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Molecular Formula |
C23H30Br2O2S2 |
Molecular Weight |
562.4 g/mol |
IUPAC Name |
1,3-bis(5-bromo-4-hexylthiophen-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C23H30Br2O2S2/c1-3-5-7-9-11-16-13-20(28-22(16)24)18(26)15-19(27)21-14-17(23(25)29-21)12-10-8-6-4-2/h13-14H,3-12,15H2,1-2H3 |
InChI Key |
YAPKHZLIDRZJNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C(=O)CC(=O)C2=CC(=C(S2)Br)CCCCCC)Br |
Origin of Product |
United States |
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